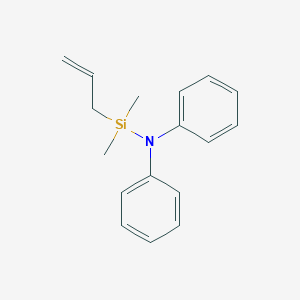
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as diphenylpropylsilanamine and is a member of the silanamine family. It is a crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is not well understood. However, it is believed that the compound acts as a nucleophile and can react with a variety of electrophiles.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is its versatility as a reagent in organic synthesis. It has been shown to be effective in a wide range of reactions, making it a valuable tool for synthetic chemists. However, its limited solubility in water can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-. One potential direction is the development of new synthetic methods that can produce the compound more efficiently. Another area of research could be the exploration of its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of diphenylpropylamine with chlorosilane. This reaction yields the desired product along with hydrogen chloride gas as a byproduct. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Aplicaciones Científicas De Investigación
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- has been extensively studied for its potential applications in various fields. One of the key areas of research has been in the field of organic synthesis. This compound has been shown to be an effective reagent for the synthesis of various organic compounds, including heterocycles and natural products.
Propiedades
Número CAS |
126235-53-8 |
|---|---|
Fórmula molecular |
C17H21NSi |
Peso molecular |
267.44 g/mol |
Nombre IUPAC |
N-[dimethyl(prop-2-enyl)silyl]-N-phenylaniline |
InChI |
InChI=1S/C17H21NSi/c1-4-15-19(2,3)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h4-14H,1,15H2,2-3H3 |
Clave InChI |
JKAMOSUBTMIWPI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
C[Si](C)(CC=C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Sinónimos |
ADMSDPA allyldimethylsilyl-N,N-diphenylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)
![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)